molecular formula C17H19N5O2 B2916890 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2379970-68-8

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2916890
CAS No.: 2379970-68-8
M. Wt: 325.372
InChI Key: JACHPDLUMUVTMD-UHFFFAOYSA-N
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Description

The compound N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine features a pyrido[3,4-d]pyrimidin-4-amine core, a bicyclic system formed by fused pyridine and pyrimidine rings. Attached to the amine group is an ethyl chain substituted with a furan-2-yl moiety and a morpholin-4-yl group. This structural combination introduces both heterocyclic diversity (furan) and a solubilizing morpholine ring, which may enhance pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-2-16(24-7-1)15(22-5-8-23-9-6-22)11-19-17-13-3-4-18-10-14(13)20-12-21-17/h1-4,7,10,12,15H,5-6,8-9,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACHPDLUMUVTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC2=NC=NC3=C2C=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the pyrido[3,4-d]pyrimidine core, which can be synthesized through a series of cyclization reactions. The furan ring and morpholine moiety are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrido[3,4-d]pyrimidine core can be reduced to form dihydropyrido[3,4-d]pyrimidine derivatives.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrido[3,4-d]pyrimidine core can produce dihydropyrido[3,4-d]pyrimidine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The pyrido[3,4-d]pyrimidine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan and morpholine moieties can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Core Structure Variations

Pyrido-pyrimidine derivatives are distinguished by their fused ring systems. Key analogs include:

  • N-Cycloheptyl-6-(2-morpholinoethoxy)pyrido[3,4-d]pyrimidin-4-amine (): Shares the same pyrido[3,4-d]pyrimidin-4-amine core but substitutes the amine with a cycloheptyl group and adds a morpholinoethoxy chain at position 5. The morpholine here enhances solubility, while the cycloheptyl group introduces steric bulk .

Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound pyrido[3,4-d]pyrimidin-4-amine N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl] C₂₁H₂₄N₆O₂ 392.46 -
N-Cycloheptyl-6-(2-morpholinoethoxy)pyrido[3,4-d]pyrimidin-4-amine pyrido[3,4-d]pyrimidin-4-amine N-Cycloheptyl, 6-(2-morpholinoethoxy) C₂₃H₃₄N₆O₂ 426.56
2-(3-Methylpyrazol-4-yl)-N-(1-methylcyclopropyl)pyrido[3,4-d]pyrimidin-4-amine pyrido[3,4-d]pyrimidin-4-amine 2-(3-Methylpyrazol-4-yl), N-(1-methylcyclopropyl) C₁₅H₁₆N₆ 280.33
4-(4-Morpholinophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine () Pyrimidin-2-amine 4-Morpholinophenyl, 4-fluorophenyl C₂₀H₁₈FN₅O 363.39

Functional Group Impact

  • Morpholine : Present in the target compound and analogs (e.g., ), this group improves aqueous solubility and may participate in hydrogen bonding or act as a pharmacophore in receptor binding.
  • Furan vs.
  • Ethyl Chain vs. Direct Substitution : The ethyl linker in the target compound allows spatial flexibility, whereas rigid substituents (e.g., cycloheptyl in ) may restrict conformational mobility.

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound are absent in the provided evidence, insights can be drawn from analogs:

  • Antimicrobial Activity : Pyrimidine derivatives with fluorophenyl and morpholine groups () exhibit antimicrobial properties, highlighting the role of electronegative substituents .
  • Kinase Inhibition : Pyridopyrazines () and pyrazolo-pyrimidines () are associated with kinase inhibition, implying the target compound’s core may suit similar targets .

Biological Activity

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly as a tyrosine kinase inhibitor (TKI). This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its chemical properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular structure can be represented as follows:

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight233.28 g/mol
CAS NumberNot specified in sources

This compound acts primarily by inhibiting specific tyrosine kinases involved in cancer progression. Tyrosine kinases play crucial roles in signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrido[3,4-d]pyrimidin compounds exhibit significant antitumor activity. For instance, a study highlighted the synthesis of various 4-substituted pyrido[3,4-d]pyrimidin derivatives, which showed high inhibitory activity against ZAP-70 and SYK kinases—both critical in lymphoma pathogenesis. Some compounds exhibited over 90% inhibition of ZAP-70 activity, indicating strong potential as therapeutic agents against specific cancers .

Antimicrobial Activity

Research into related compounds has shown promising antimicrobial properties. For example, derivatives with similar structures have been tested against various bacterial strains, demonstrating moderate to high zones of inhibition. Compounds were particularly effective against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Case Studies

  • Tyrosine Kinase Inhibition : A study involving the modification of pyrido[3,4-d]pyrimidin structures found that introducing specific substituents at the C4 position enhanced biological activity against cancer-related tyrosine kinases. This work underscores the importance of structural diversity in developing effective TKIs .
  • Antimicrobial Testing : Another investigation evaluated the antimicrobial efficacy of pyrido derivatives against clinical isolates. The results indicated that certain modifications in the structure led to increased potency against resistant strains, suggesting a pathway for developing new antibiotics .

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